molecular formula C10H14FNO2 B14266724 Ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate CAS No. 141075-32-3

Ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B14266724
CAS No.: 141075-32-3
M. Wt: 199.22 g/mol
InChI Key: RNDRSKOQNNTLDG-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactionsThe Vilsmeier-Haack reaction is often employed to form the pyrrole ring, using reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . Subsequent steps involve the selective introduction of the substituents under controlled conditions, often requiring catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for the replacement of specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with varying functional groups.

Scientific Research Applications

Ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of Ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the fluoro group, in particular, can enhance the compound’s reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

141075-32-3

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

ethyl 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C10H14FNO2/c1-4-7-8(11)6(3)12-9(7)10(13)14-5-2/h12H,4-5H2,1-3H3

InChI Key

RNDRSKOQNNTLDG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=C1F)C)C(=O)OCC

Origin of Product

United States

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